
Decarbazolyl desmethyl carvedilol-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decarbazolyl desmethyl carvedilol-d4 is a labeled analogue of decarbazolyl desmethyl carvedilol, which is a metabolite of carvedilol found in humans, rats, dogs, and mice . Carvedilol is a non-selective beta-adrenergic antagonist used to treat cardiovascular diseases such as hypertension and heart failure .
Preparation Methods
The preparation of decarbazolyl desmethyl carvedilol-d4 involves synthetic routes similar to those used for carvedilol and its metabolites. One common method involves the use of solvent evaporation techniques, where a binary mixture of carvedilol with acids like citric acid or tartaric acid is dissolved in methanol and left for solvent evaporation . Industrial production methods may involve more sophisticated techniques to ensure high purity and yield.
Chemical Reactions Analysis
Decarbazolyl desmethyl carvedilol-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Decarbazolyl desmethyl carvedilol-d4 has several scientific research applications. It is used in the study of carvedilol metabolism and its effects on the body. Additionally, it has been investigated for its potential use in combating SARS-CoV-2 infection through molecular docking and dynamic simulation approaches . The compound is also used in proteomics research and other biochemical studies .
Mechanism of Action
The mechanism of action of decarbazolyl desmethyl carvedilol-d4 is similar to that of carvedilol. It inhibits exercise-induced tachycardia through its inhibition of beta adrenoceptors. Additionally, it relaxes smooth muscle in vasculature by acting on alpha-1 adrenergic receptors, leading to reduced peripheral vascular resistance and an overall reduction in blood pressure . The compound also interacts with molecular targets such as RNA-dependent RNA polymerase (RdRp) in the context of SARS-CoV-2 infection .
Comparison with Similar Compounds
Decarbazolyl desmethyl carvedilol-d4 is unique due to its labeled nature, which allows for detailed metabolic studies. Similar compounds include other metabolites of carvedilol, such as 1-hydroxyl carvedilol, 3-hydroxyl carvedilol, and 4-hydroxyl carvedilol . These compounds share similar pharmacological properties but differ in their specific metabolic pathways and effects on the body.
Properties
Molecular Formula |
C11H17NO4 |
|---|---|
Molecular Weight |
231.28 g/mol |
IUPAC Name |
3-[[1,1,2,2-tetradeuterio-2-(2-hydroxyphenoxy)ethyl]amino]propane-1,2-diol |
InChI |
InChI=1S/C11H17NO4/c13-8-9(14)7-12-5-6-16-11-4-2-1-3-10(11)15/h1-4,9,12-15H,5-8H2/i5D2,6D2 |
InChI Key |
AGYRJCUIRUOCTL-NZLXMSDQSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=CC=C1O)NCC(CO)O |
Canonical SMILES |
C1=CC=C(C(=C1)O)OCCNCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


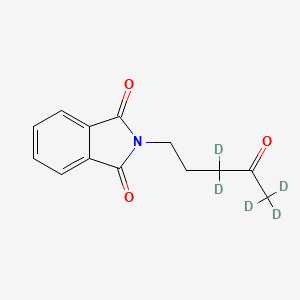
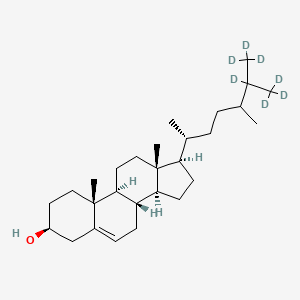
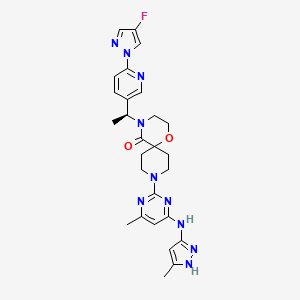
![2-N-propan-2-yl-4-N-[2-(trifluoromethyl)pyridin-4-yl]-6-[6-(trifluoromethyl)pyridin-2-yl]-1,3,5-triazine-2,4-diamine](/img/structure/B12424925.png)
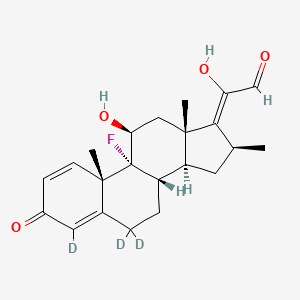
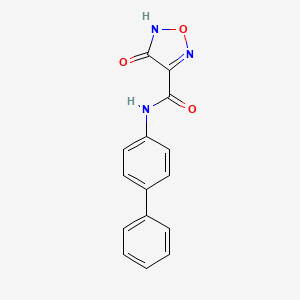
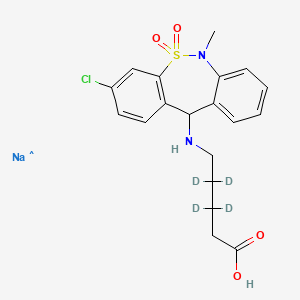

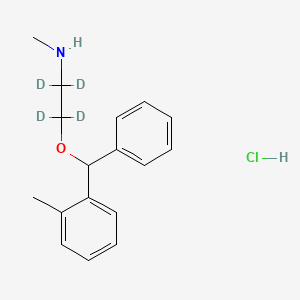
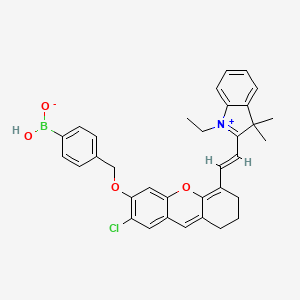
![[(2R,6S,7S,9R,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] pyridine-2-carboxylate](/img/structure/B12424994.png)
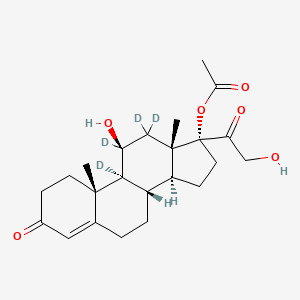
![1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-[(2-methoxyacetyl)amino]-3-N-(trideuteriomethyl)benzene-1,3-dicarboxamide](/img/structure/B12425003.png)

